molecular formula C42H81NO2 B3025970 N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine CAS No. 1246298-58-7

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

Cat. No. B3025970
CAS RN: 1246298-58-7
M. Wt: 632.1 g/mol
InChI Key: FZEIPTFJIHXKQL-OSHZVMBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine, also known as N-(15Z-tetracosenoyl)-sphinganine or C24:1 Dihydroceramide (d18:0/24:1 (15Z)), is a dihydroceramide . The ceramide N-acyl group is specified as (15Z)-tetracosenoyl (nervonoyl) .


Molecular Structure Analysis

The molecular formula of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine is C42H83NO3 . It has a molecular weight of 650.11 . The compound contains 45 heavy atoms, 2 of 2 defined stereocentres, 38 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine include a density of 0.9±0.1 g/cm3, a boiling point of 750.0±50.0 °C at 760 mmHg, and a flash point of 407.4±30.1 °C . It has a molar refractivity of 203.3±0.3 cm3, a polar surface area of 70 Å2, a polarizability of 80.6±0.5 10-24 cm3, a surface tension of 35.6±3.0 dyne/cm, and a molar volume of 717.1±3.0 cm3 .

properties

IUPAC Name

(Z)-N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h18-19,36,38,40-41,44H,4-17,20-35,37,39H2,1-3H3,(H,43,45)/b19-18-,38-36+/t40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIPTFJIHXKQL-OSHZVMBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(15Z-tetracosenoyl)-1-deoxysphing-4-enine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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